1-Methylphenanthrene-9,10-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylphenanthrene-9,10-dione can be synthesized through several methods. One common approach involves the oxidation of 1-methylphenanthrene using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions. The reaction typically proceeds at elevated temperatures to ensure complete oxidation of the methyl group to the corresponding ketone groups .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using similar oxidizing agents. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Methylphenanthrene-9,10-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, forming diols.
Substitution: Electrophilic substitution reactions can introduce new functional groups at specific positions on the phenanthrene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of diols.
Substitution: Formation of halogenated phenanthrene derivatives.
Scientific Research Applications
1-Methylphenanthrene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-methylphenanthrene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electron transfer mediator, facilitating redox reactions in biological systems. It may also interact with DNA and proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1,10-Phenanthroline-5,6-dione: Known for its redox properties and use in electrochemical applications.
9,10-Phenanthrenequinone: Another phenanthrene derivative with similar chemical properties and applications.
Phenanthrene-9,10-dione: Shares structural similarities and undergoes similar chemical reactions.
Uniqueness: 1-Methylphenanthrene-9,10-dione is unique due to the presence of the methyl group at the 1-position, which can influence its reactivity and interactions with other molecules. This structural feature can lead to distinct chemical and biological properties compared to other phenanthrene derivatives.
Properties
CAS No. |
20651-91-6 |
---|---|
Molecular Formula |
C15H10O2 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
1-methylphenanthrene-9,10-dione |
InChI |
InChI=1S/C15H10O2/c1-9-5-4-8-11-10-6-2-3-7-12(10)14(16)15(17)13(9)11/h2-8H,1H3 |
InChI Key |
FZUSRKGFAOUYGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=CC=CC=C3C(=O)C2=O |
Origin of Product |
United States |
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